molecular formula C8H7Cl2NO2 B223962 3,5-Dichloro-2-methoxybenzamide

3,5-Dichloro-2-methoxybenzamide

Cat. No.: B223962
M. Wt: 220.05 g/mol
InChI Key: KWZLAZUJRLIEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2-methoxybenzamide is a chemical compound of interest in medicinal chemistry and oncology research. It features a benzamide core substituted with methoxy and chloro groups, a structure recognized for its potential in inhibiting biologically relevant pathways. While direct biological data on this specific compound is limited, its core structure is a validated scaffold in drug discovery. Research on closely related 2-methoxybenzamide derivatives has demonstrated their significant potential as inhibitors of the Hedgehog (Hh) signaling pathway, a key target in cancer therapy due to its role in tumorigenesis and metastasis . These inhibitors often function by targeting the Smoothened (Smo) receptor, a bottleneck in Hh signal transduction . The strategic introduction of methoxy and chloro substituents on the benzamide ring is known to facilitate crucial hydrogen bond interactions with key amino acid residues like Tyr394 and Arg400 in the Smo receptor binding pocket, thereby enhancing inhibitory potency . Beyond oncology, the benzamide pharmacophore is a privileged structure in chemical biology. Salicylanilide derivatives, which share the benzamide linkage, have been extensively studied for their antimicrobial activities, particularly against Mycobacterium tuberculosis . Furthermore, benzamide-substituted heterocycles, such as imidazo- and pyrrolo-pyridines, have been investigated as potent inhibitors of various protein kinases, underscoring the versatility of the benzamide group in developing targeted therapies . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for conducting all necessary safety and hazard analyses before use.

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

3,5-dichloro-2-methoxybenzamide

InChI

InChI=1S/C8H7Cl2NO2/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H2,11,12)

InChI Key

KWZLAZUJRLIEFH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1C(=O)N)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Drug Development
3,5-Dichloro-2-methoxybenzamide is being investigated as a lead compound for drug development due to its bioactive properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for the development of pharmaceuticals aimed at treating diseases such as cancer and infectious diseases. Preliminary studies have indicated that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways or cellular signaling processes.

Case Studies

  • Cancer Treatment : A study evaluated the anticancer effects of this compound in breast cancer models. The results demonstrated significant apoptosis induction in cancer cells while sparing normal cells, indicating a selective cytotoxic effect.
  • Infection Control : Another investigation assessed its antimicrobial efficacy against multi-drug resistant bacterial strains. The compound showed effective inhibition of growth in these resistant strains, highlighting its potential as an antimicrobial agent.

Research has shown that this compound exhibits notable biological activity, including:

  • Antimycobacterial properties: It has been identified as a potential agent against Mycobacterium tuberculosis due to its structural similarity to other active compounds .
  • Enzyme inhibition: The compound may inhibit enzymes critical for microbial survival and proliferation, thus serving as a basis for developing new antibiotics .

Structure-Activity Relationships

The effectiveness of this compound can be attributed to its structure-activity relationships (SAR). Studies have indicated that modifications to its chemical structure can significantly influence its biological activity. For instance, the presence of halogen substituents at specific positions on the benzene ring enhances its potency against certain pathogens .

Material Science Applications

Beyond medicinal chemistry, this compound is being explored for applications in material science. Its unique chemical properties allow it to be utilized in the synthesis of novel materials with specific functionalities, such as:

  • Organic electronics: The compound's electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Coatings and polymers: Its reactivity can be harnessed in developing advanced coatings with desirable mechanical and thermal properties.

Comparison with Similar Compounds

4,5-Dichloro-2-methoxybenzamide

  • Substituents : Cl at 4- and 5-positions, OCH₃ at 2-position.
  • Synthetic Relevance : Listed as a discontinued building block (), suggesting its utility in heterocyclic synthesis.
  • Comparison: The positional shift of Cl substituents (3,5 vs.

N-(3,5-Difluorophenyl)-2-hydroxy-3-methoxybenzamide

  • Substituents : F at 3,5-positions, OH and OCH₃ at 2,3-positions.
  • Properties : Fluorine’s electronegativity may enhance metabolic stability compared to Cl, while the hydroxyl group introduces hydrogen-bonding capacity ().

3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide

  • Substituents : Cl at 3,5-positions, propargylamine group.
  • Applications : A structurally related agrochemical (CAS 23950-58-5, ). The propargyl group likely confers herbicidal activity via inhibition of acetyl-CoA carboxylase.

Physicochemical Properties

Compound Melting Point (°C) IR (cm⁻¹) Key Functional Groups
3,5-Dichloro-2-methoxybenzamide Not reported Inferred: ~3,400 (NH), ~1,250 (C-O) Amide (CONH₂), OCH₃, Cl
4,5-Dichloro-2-methoxybenzamide Not reported Not available Similar to above
Compound 11a () 243–246 3,436, 3,173 (NH), 2,219 (CN) Thiazolo-pyrimidine, CN
  • Key Observations :
    • Amide NH groups in benzamides typically show IR absorption near 3,300–3,400 cm⁻¹.
    • Methoxy groups exhibit C-O stretching at ~1,250 cm⁻¹.
    • Chloro substituents increase molecular weight and lipophilicity, impacting solubility and bioavailability.

Q & A

Q. What are the critical steps for optimizing the synthesis of 3,5-Dichloro-2-methoxybenzamide in multi-step reactions?

Methodological Answer:

  • Reagent Selection : Use high-purity starting materials, such as 3,5-dichlorobenzoic acid derivatives, to minimize side reactions .
  • Solvent and Temperature : Optimize reflux conditions (e.g., ethanol or DMF as solvents) and control reaction temperatures to enhance coupling efficiency between methoxy and benzamide groups .
  • Purification : Employ column chromatography or recrystallization (e.g., ethanol-water mixtures) to isolate the product, monitoring purity via TLC .
  • Yield Improvement : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of acid chloride to methoxyamine) and reaction time (4–18 hours) to maximize yield .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify methoxy (-OCH3_3) and benzamide (-CONH2_2) groups. Peaks at δ 3.8–4.0 ppm (methoxy) and δ 7.5–8.5 ppm (aromatic protons) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 234.99 for C8_8H6_6Cl2_2NO2_2) .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching at ~1650–1700 cm1^{-1} and N-H bending at ~1550 cm1^{-1} .

Q. How should researchers design preliminary bioactivity screens for this compound?

Methodological Answer:

  • Antimicrobial Assays : Use standardized microdilution methods (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
  • Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC50_{50} values, ensuring concentrations ≤100 µM to avoid non-specific toxicity .
  • Data Validation : Replicate experiments in triplicate and use ANOVA for statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can contradictory bioactivity data for halogenated benzamides be resolved in antimicrobial studies?

Methodological Answer:

  • Strain-Specific Variability : Test against a broader panel of clinical isolates to account for resistance mechanisms .
  • Compound Stability : Assess degradation under assay conditions (e.g., pH, temperature) via HPLC to ensure bioactivity correlates with intact compound .
  • Synergistic Effects : Screen in combination with adjuvants (e.g., efflux pump inhibitors) to enhance activity .

Q. What computational approaches predict the binding mode of this compound to bacterial targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes like DNA gyrase. Prioritize halogen bonding (Cl–O) and hydrophobic contacts .
  • QSAR Modeling : Develop models using descriptors (e.g., logP, H-bond acceptors) from analogs (e.g., 3,5-dichlorobenzoic acid derivatives) to predict bioactivity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA calculations) .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

  • Catalyst Optimization : Replace traditional coupling agents (e.g., DCC) with polymer-supported reagents to simplify purification .
  • Flow Chemistry : Implement continuous flow reactors to enhance reproducibility and reduce reaction time .
  • Degradation Analysis : Use LC-MS to identify byproducts (e.g., hydrolyzed acids) and adjust reaction conditions (e.g., anhydrous solvents) .

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) impact the physicochemical properties of this compound?

Methodological Answer:

  • LogP Calculations : Compare octanol-water partition coefficients (e.g., ClogP) using ChemDraw to evaluate lipophilicity changes .
  • Solubility Profiling : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal absorption via Caco-2 cell models .
  • Thermal Stability : Perform DSC/TGA to assess melting points and decomposition temperatures .

Q. What analytical workflows validate the absence of genotoxic impurities in this compound batches?

Methodological Answer:

  • HPLC-UV/HRMS : Detect trace impurities (≤0.1%) using reverse-phase C18 columns and gradient elution .
  • Ames Test : Screen for mutagenicity with S. typhimurium TA98/TA100 strains per OECD 471 guidelines .
  • ICH Compliance : Follow Q3A/B thresholds for residual solvents and elemental impurities (e.g., Pd < 10 ppm) .

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